GABA A α5 Receptor Affinity: Class-Level Potency of Isoxazole-Pyrazole Derivatives
While direct binding data for 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid are not publicly available, its core scaffold is a privileged structure within a series of isoxazole-pyrazole derivatives disclosed in patents by Hoffmann-La Roche [1]. These compounds demonstrate high affinity and selectivity for the GABA A α5 receptor, with representative examples exhibiting Ki values in the low nanomolar range [1]. In contrast, simpler pyrazole or isoxazole monocarboxylic acids show negligible binding to this receptor subtype [2]. This class-level inference indicates that the unique bifunctional architecture of the target compound is essential for activity, distinguishing it from generic heterocyclic carboxylic acids used as standard building blocks.
| Evidence Dimension | GABA A α5 receptor binding affinity |
|---|---|
| Target Compound Data | Not directly reported; predicted to be within nanomolar range based on structural class |
| Comparator Or Baseline | Isoxazole-5-carboxylic acid or 1-methylpyrazole-4-carboxylic acid: negligible binding (Ki > 10 μM) |
| Quantified Difference | Predicted >100-fold improvement in binding affinity for target compound class |
| Conditions | Radioligand binding assay using recombinant human GABA A α5β3γ2 receptors |
Why This Matters
This differentiation supports the selection of this compound for CNS drug discovery programs targeting cognitive disorders, where generic heterocycles would lack the required target engagement.
- [1] Jakob-Roetne, R., Lucas, M. C., & Thomas, A. (2017). Isoxazole-pyrazole derivatives. Patent CA-2760746-C. Hoffmann-La Roche. View Source
- [2] Jakob-Roetne, R., Lucas, M. C., & Thomas, A. (2012). Pyrazoles. Patent US-8163728-B2. Hoffmann-La Roche. View Source
